5-bromo-1H-indole-3-carboxamide
Description
Historical Context of Indole Derivatives in Chemical Research
The historical development of indole chemistry traces its origins to the mid-19th century, marking a pivotal period in organic chemistry research. Indole chemistry began to develop with the study of the dye indigo, as certain indole derivatives were important dyestuffs until the end of the 19th century. The foundational work in this field commenced in 1866 when Adolf von Baeyer reduced oxindole to indole using zinc dust, subsequently proposing a formula for indole in 1869. This breakthrough established the groundwork for understanding the fundamental structure and properties of indole-based compounds.
The name indole itself represents a portmanteau of the words indigo and oleum, reflecting its historical isolation through treatment of indigo dye with oleum. This etymological connection underscores the deep-rooted relationship between indole chemistry and industrial applications that has persisted throughout its development. The significance of indole derivatives in chemical research became increasingly apparent as researchers recognized their widespread distribution in nature, most notably as the amino acid tryptophan and neurotransmitter serotonin.
During the 1930s, interest in indole intensified significantly, leading to expanded research efforts that would eventually encompass the synthesis and characterization of numerous indole derivatives. The historical progression of indole research demonstrates a continuous evolution from simple structural elucidation to complex synthetic methodologies and diverse applications. This historical foundation provides essential context for understanding the contemporary significance of specialized indole derivatives such as 5-bromo-1H-indole-3-carboxamide.
The development of indole chemistry has been intrinsically linked to advances in synthetic organic chemistry methodologies. Early researchers faced significant challenges in developing efficient synthetic routes to indole derivatives, necessitating the development of novel synthetic strategies and reagents. These historical challenges and their eventual solutions have contributed to the sophisticated understanding of indole chemistry that exists today, enabling the rational design and synthesis of compounds like this compound.
Significance of this compound in Scientific Literature
The compound this compound holds particular significance in contemporary scientific literature due to its unique combination of structural features that confer distinctive chemical and biological properties. This compound, with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 grams per mole, represents a specialized member of the indole carboxamide family. The presence of both the bromine substituent and the carboxamide functional group creates a molecule with enhanced reactivity and potential for diverse chemical transformations.
Research interest in this compound has been driven by its potential applications in medicinal chemistry and pharmaceutical research. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases inhibits their activity. This property makes this compound particularly valuable as a potential scaffold for drug development, as the compound can form specific interactions with biological targets through its carboxamide functionality.
The scientific literature demonstrates increasing recognition of this compound's versatility in synthetic chemistry applications. The presence of the bromine atom at the 5-position provides opportunities for further chemical modification through various coupling reactions and substitution processes. This synthetic accessibility has made this compound an attractive intermediate for the preparation of more complex indole derivatives with tailored properties.
Furthermore, the compound's significance extends to its role as a model system for understanding structure-activity relationships within the broader indole carboxamide family. Researchers have utilized this compound as a reference compound for comparative studies, enabling the systematic evaluation of how structural modifications affect biological activity and chemical reactivity. This comparative approach has contributed valuable insights into the design principles for developing new indole-based compounds with enhanced properties.
Relationship to Broader Indole Carboxamide Family of Compounds
The relationship between this compound and the broader indole carboxamide family illustrates the systematic approach to molecular design within heterocyclic chemistry. Indole carboxamides represent a diverse class of compounds characterized by the presence of carboxamide functionality attached to the indole nucleus, typically at the 2- or 3-position. The systematic variation of substituents on the indole ring, such as the bromine atom in this compound, enables fine-tuning of molecular properties and biological activities.
Related compounds within this family include various halogenated indole carboxamides that share structural similarities with this compound. For example, compounds such as 5-bromo-N-propyl-1H-indole-3-carboxamide and 5-bromo-N-cyclohexyl-1H-indole-3-carboxamide demonstrate how modification of the carboxamide nitrogen substituent can create derivatives with altered properties while maintaining the core structural framework. These structural relationships highlight the modular nature of indole carboxamide chemistry, where specific functional groups can be systematically varied to achieve desired properties.
The synthesis of indole carboxamides generally follows established methodologies that can be adapted for the preparation of various family members. According to synthetic strategies outlined in the literature, the synthesis of indole carboxamides typically involves the conversion of indole carboxylic acids to the corresponding carboxamides using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or 1-hydroxybenzotriazole (HOBt). These general synthetic approaches can be readily applied to the preparation of this compound and its analogs.
The structural diversity within the indole carboxamide family enables systematic structure-activity relationship studies that inform drug design efforts. Research has demonstrated that indole 2-carboxamide derivatives exhibit inhibitory activity against human liver glycogen phosphatase and human immunodeficiency virus type 1, while indole 3-carboxamide derivatives show inhibitory activity against renin. This positional dependence of biological activity underscores the importance of precise structural control in the design of bioactive indole carboxamides.
Evolution of Research Interest and Applications
The evolution of research interest in this compound and related compounds reflects broader trends in medicinal chemistry and pharmaceutical research. Initially, research focus was primarily directed toward understanding the fundamental chemical properties and synthetic accessibility of indole carboxamides. However, as the biological significance of indole derivatives became increasingly apparent, research emphasis shifted toward exploring their potential therapeutic applications and developing structure-activity relationships.
Contemporary research on this compound encompasses multiple dimensions, including synthetic methodology development, biological activity evaluation, and computational modeling studies. Advances in synthetic chemistry have enabled more efficient preparation of this compound and its derivatives, facilitating broader research applications. Recent synthetic innovations have included the development of novel catalytic systems and improved reaction conditions that enhance yield and selectivity in indole carboxamide synthesis.
The application scope of this compound has expanded significantly as researchers have recognized its potential in various fields beyond traditional pharmaceutical applications. These applications include its use as a building block in materials science, where the unique electronic properties of the indole nucleus combined with the bromine substituent create opportunities for developing novel functional materials. Additionally, the compound has found applications in chemical biology research, where it serves as a probe molecule for studying biological processes and protein interactions.
Recent research trends indicate growing interest in using this compound as a scaffold for developing compounds with antibacterial activity. Studies have demonstrated that certain 5-bromoindole-2-carboxamides exhibit significant antibacterial activity against pathogenic Gram-negative bacteria including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. These findings suggest potential for developing novel antibacterial agents based on the structural framework of this compound.
The future trajectory of research interest in this compound appears to be directed toward advanced applications in precision medicine and targeted therapeutics. As understanding of molecular mechanisms continues to advance, researchers are increasingly focused on developing compounds with highly specific biological targets and improved selectivity profiles. The structural features of this compound, particularly its ability to form specific hydrogen bonding interactions through the carboxamide group, position it well for these advanced applications.
Properties
IUPAC Name |
5-bromo-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWBENAKGAERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis and Purification of 5-Bromoindole
- The preparation of 5-bromoindole typically involves bromination of the indole nucleus at the 5-position using brominating agents under controlled conditions. Crude 5-bromoindole obtained often contains 50-98% purity.
- A patented wet distillation purification method is extensively documented, where the crude product is suspended in water (approximately 4 times its weight), and subjected to wet distillation using water vapor at 110-130 °C. The process involves adjusting steam flow and temperature to concentrate the solution to about twice the original volume.
- After distillation, the aqueous solution is cooled to 0 °C to induce crystallization, yielding colorless, high-purity 5-bromoindole crystals with HPLC purity exceeding 99.1-99.5%.
- Organic solvent extraction (e.g., with dichloromethane, chloroform, or 1,2-ethylene dichloride) followed by drying over anhydrous sodium sulfate and concentration further enhances purity. Crystallization from solvents such as methanol or ethyl acetate at low temperatures (0 to 5 °C) is used to isolate the solid product.
- Yields of purified 5-bromoindole range from 140 g to 188 g from initial crude amounts around 300 g, with purity levels consistently above 99% by HPLC analysis.
| Step | Conditions | Outcome |
|---|---|---|
| Crude 5-bromoindole + H2O | Wet distillation at 110-130 °C, steam flow control | Concentrated aqueous solution |
| Cooling | 0 °C crystallization | Colorless 5-bromoindole crystals |
| Organic solvent extraction | DCM, chloroform, or 1,2-ethylene dichloride | Purified product, dried and filtered |
| Final crystallization | Methanol or ethyl acetate at 0-5 °C | High purity (>99%) 5-bromoindole |
Conversion of 5-Bromoindole to this compound
The transformation from 5-bromoindole to the target this compound involves functionalization at the 3-position of the indole ring, typically via carboxylation followed by amide formation.
Synthetic Route Overview
- Starting from 5-bromoindole, the 3-position is often converted to an indole-3-carboxylic acid or related intermediate.
- Protection of the indole nitrogen is sometimes employed to increase selectivity during subsequent reactions.
- Carboxylation or introduction of a carboxyl group at the 3-position can be achieved by various methods, including lithiation followed by carbon dioxide quenching or via indole-3-acetic acid derivatives.
- The carboxylic acid intermediate is then converted to the corresponding carboxamide using standard amide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane solvent at room temperature.
- Purification is achieved by aqueous workup, organic extraction, drying, and chromatographic techniques.
Detailed Reaction Conditions and Findings
- Protection and Activation: Indole-3-acetic acid derivatives are protected using methyl chloroformate and methanol to form intermediates suitable for nucleophilic substitution.
- Nucleophilic Substitution: Under strong base conditions (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C), alkyl bromides react with the protected intermediates to introduce substituents.
- Deprotection and Hydrolysis: Treatment with aqueous sodium hydroxide (30%) or lithium hydroxide in methanol hydrolyzes protecting groups to yield free acids or amides.
- Amide Formation: Coupling agents DCC and DMAP facilitate the conversion of carboxylic acid intermediates to carboxamides under mild conditions with stirring at room temperature for several hours.
- Purification: Filtration to remove dicyclohexylurea byproduct, followed by extraction with dichloromethane, washing with saline, drying over sodium sulfate, and concentration under reduced pressure. Final purification by silica gel column chromatography using petroleum ether/ethyl acetate mixtures yields the pure amide.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection | Methyl chloroformate, methanol, RT, 4 h | Intermediate formation |
| Nucleophilic substitution | LDA, THF, -78 °C, alkyl bromide | Substituted intermediates |
| Deprotection | 30% NaOH aqueous solution | Free acid or amide precursor |
| Amide coupling | DCC, DMAP, dichloromethane, RT, 4 h | Formation of this compound |
| Purification | Filtration, extraction, chromatography | High purity product |
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Purification Techniques | Product Purity/Yield |
|---|---|---|---|
| 5-Bromoindole synthesis | Bromination (literature methods), wet distillation at 110-130 °C | Crystallization from water or organic solvents; solvent extraction | >99% purity; yields 45-60% crude to pure |
| Protection of indole nitrogen | Methyl chloroformate, methanol, RT, 4 h | Column chromatography | High purity intermediates |
| Nucleophilic substitution | LDA, THF, -78 °C, alkyl bromides | TLC monitoring | High regioselectivity |
| Deprotection/hydrolysis | 30% NaOH or LiOH in methanol | Extraction, drying | Clean conversion |
| Amide formation | DCC, DMAP, dichloromethane, RT, 4 h | Filtration, extraction, chromatography | High purity amide product |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 5-position of the indole ring undergoes nucleophilic aromatic substitution under specific conditions. This reaction is critical for introducing diverse substituents.
Key Observations :
-
The bromine substituent facilitates palladium- or copper-catalyzed cross-couplings, enabling access to aryl-, alkyne-, or amine-functionalized derivatives .
-
Reactions typically require anhydrous conditions and elevated temperatures (80–120°C) .
Functionalization of the Carboxamide Group
The carboxamide group participates in hydrolysis, reduction, and condensation reactions.
Hydrolysis to Carboxylic Acid
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 5-Bromo-1H-indole-3-carboxylic acid | 92% | |
| Basic hydrolysis | NaOH (10%), 100°C | 5-Bromo-1H-indole-3-carboxylate | 88% |
Reduction to Amine
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, 0°C | 5-Bromo-1H-indole-3-methylamine | 65% |
Key Observations :
-
Hydrolysis under acidic or basic conditions converts the carboxamide to a carboxylic acid or carboxylate, respectively .
-
Reduction with LiAlH₄ yields the corresponding amine but requires strict temperature control .
Indole Ring Modifications
The indole core undergoes electrophilic substitution and cyclization reactions.
Electrophilic Substitution at C2
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Friedel-Crafts acylation | AcCl, AlCl₃ | 5-Bromo-2-acetyl-1H-indole-3-carboxamide | 72% |
Cyclization to Heterocycles
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Thermal cyclization | PPA, 120°C | Pyrrolo[3,2-e]indole derivative | 68% |
Key Observations :
-
Electrophilic substitutions occur preferentially at the C2 position due to the electron-rich nature of the indole ring .
-
Polyphosphoric acid (PPA) promotes cyclization to fused heterocycles, useful in medicinal chemistry .
Stability and Reactivity Trends
Scientific Research Applications
Pharmaceutical Development
Drug Synthesis
5-Bromo-1H-indole-3-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in reactions that yield bioactive molecules with therapeutic potential .
Antibacterial Activity
Research has shown that derivatives of 5-bromoindole-2-carboxamide exhibit notable antibacterial properties against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, surpassing the efficacy of traditional antibiotics .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in studies focused on enzyme inhibition and receptor binding, which are essential for understanding various biological pathways. For example, indole derivatives have been investigated for their anti-inflammatory and anticancer properties, contributing to the development of new therapeutic agents .
Anticancer Properties
Indole derivatives, including those based on this compound, have shown promise in anticancer applications. Various studies have synthesized novel compounds that exhibit cytotoxic effects against cancer cell lines, highlighting their potential as effective anticancer agents .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is valued as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate various reactions, making it a versatile compound in laboratory settings .
Material Science
Development of New Materials
The compound's distinctive properties are explored in material science for developing new materials such as polymers and coatings. These applications leverage its chemical stability and reactivity to create innovative materials with specific functionalities .
Agricultural Chemistry
Agrochemical Applications
this compound is being investigated for its potential use in agrochemicals, particularly in formulating effective pesticides and herbicides. Its biological activity may be harnessed to develop environmentally friendly agricultural solutions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at the indole ring or the carboxamide group, which influence their physical, spectral, and biological properties.
Table 1: Substituent Variations in Brominated Indole Derivatives
Table 3: Antimicrobial and Antifungal Activity
Crystallographic and Spectroscopic Comparisons
- 5-Bromo-1H-indole-3-carbaldehyde forms N–H···O hydrogen-bonded chains, similar to 5-methyl and 6-bromo analogs, but bromine induces additional supramolecular interactions .
- The thiosemicarbazone derivative exhibits hydrogen bonding between S and N–H groups, stabilizing its layered crystal structure .
Biological Activity
5-Bromo-1H-indole-3-carboxamide is a notable derivative of indole, a compound recognized for its extensive biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Overview of Biological Activity
This compound has been shown to influence various cellular functions through modulation of signaling pathways, gene expression, and cellular metabolism. It primarily acts as an inhibitor of key enzymes involved in cellular processes, notably glycogen synthase kinase-3 (GSK-3) and cyclooxygenase (COX) enzymes.
- Inhibition of GSK-3 : GSK-3 is involved in numerous cellular functions, including glycogen metabolism and cell signaling. The inhibition of this enzyme can lead to altered cell growth and differentiation.
- Inhibition of COX : By inhibiting COX enzymes, this compound can reduce inflammatory responses, which is significant in the context of diseases characterized by chronic inflammation.
The compound exhibits various biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Enzyme Interaction | Inhibits GSK-3 and COX enzymes |
| Cellular Effects | Modulates cell signaling pathways and gene expression |
| Reactivity | The bromine atom at the 5-position enhances reactivity for further functionalization |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Against MRSA : In vitro evaluations demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogues .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 26 | ≤0.25 | Anti-MRSA |
| Compound 32 | 4 | Anti-MRSA |
Antifungal Activity
The compound also shows promise as an antifungal agent:
- Against Cryptococcus neoformans : Several analogues demonstrated potent antifungal activity, with MIC values reaching ≤0.25 µg/mL . This indicates a selective action against specific fungal strains without significant cytotoxicity.
Study on Antibiotic Enhancement
A study investigated the use of 5-bromo derivatives as antibiotic adjuvants. The findings indicated that these compounds could enhance the effectiveness of existing antibiotics against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Notably, the 5-bromo analogue was found to be more effective than its counterparts in enhancing antibiotic action while exhibiting lower cytotoxicity .
Cytotoxicity Assessment
In a cytotoxicity evaluation against human embryonic kidney cells (HEK293), certain derivatives showed minimal cytotoxic effects even at high concentrations (32 µg/mL), indicating their potential safety for therapeutic applications .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Substrate | Catalyst | Solvent System | Yield | Reference |
|---|---|---|---|---|
| 3-(2-Azidoethyl)-5-bromo-1H-indole | CuI | PEG-400/DMF | 50% | |
| 5-Bromo-1H-indole-3-carbaldehyde | N/A | Dry DCM | 25% |
Basic: How is structural purity confirmed for this compound derivatives?
Methodological Answer:
Multi-spectral analysis is critical:
- NMR : and NMR verify substituent positions. For example, 5-bromo-3-(4-fluorophenyl)-1H-indole shows aromatic protons at δ 7.23 (m, 3H) and fluorine coupling () in NMR .
- Mass Spectrometry : FAB-HRMS confirms molecular ions (e.g., m/z 427.0757 [M+H]+) .
- TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .
Advanced: How can low yields in CuAAC reactions of 5-bromo-1H-indole derivatives be addressed?
Methodological Answer:
Low yields (e.g., 25% in some cases ) often stem from:
- Incomplete azide-alkyne coupling : Increase reaction time (>12 hours) or catalyst loading (CuI up to 1.5 equiv).
- Solvent polarity : Replace DMF with DMSO to stabilize intermediates.
- Byproduct formation : Use scavengers (e.g., tris(hydroxypropyl)phosphine) to suppress oxidative byproducts.
Advanced: How do crystal packing interactions influence the stability of this compound derivatives?
Methodological Answer:
X-ray crystallography (e.g., using SHELXL ) reveals hydrogen-bonding networks. For 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone:
- Layered structure : N–H···S hydrogen bonds between adjacent molecules enhance thermal stability (melting point >290°C) .
- Displacement ellipsoids : Anisotropic displacement parameters (30% probability level) indicate rigidity in the indole core .
Advanced: How can contradictory NMR and mass spectrometry data be resolved during characterization?
Methodological Answer:
Contradictions may arise from:
- Solvent impurities : Ensure complete removal of DMF via vacuum drying at 90°C .
- Tautomerism : Use -NMR to differentiate between indole NH and carboxamide protons .
- Isotopic patterns : HRMS (e.g., FAB-HRMS with 0.001 Da resolution) distinguishes bromine isotope clusters (m/z 427.0757 vs. 429.0739) .
Basic: What computational tools predict the bioactivity of this compound analogs?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., enzymes).
- QSAR : PubChem data (e.g., Csp3 fraction, TPSA) correlates solubility and bioavailability .
- ADMET prediction : Tools like SwissADME assess GI absorption and CYP inhibition risks .
Advanced: What strategies improve the solubility of this compound for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the carboxamide group.
- Co-solvents : Use PEG-400 (as in synthesis ) or cyclodextrin inclusion complexes.
- Salt formation : Hydrochloride salts (e.g., 6-bromo-1H-indole-3-carboxylic acid ethyl ester monohydrochloride) enhance aqueous solubility .
Advanced: How does bromine substitution at the 5-position affect electronic properties?
Methodological Answer:
- Electron-withdrawing effect : Bromine reduces indole’s electron density, altering reactivity in electrophilic substitutions.
- Hammett constants : σ = 0.39 for Br increases carboxamide acidity (pKa ~3.5) .
- UV-Vis : λmax shifts from 280 nm (unsubstituted indole) to 295 nm due to conjugation with Br .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves and goggles to avoid skin/eye contact (melting points >290°C reduce volatility risks ).
- Waste disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO3 before disposal .
Advanced: How can machine learning optimize reaction conditions for novel derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
